Yttrium(III) phosphate hydrate

Description

Significance of Yttrium(III) Phosphate (B84403) Hydrate (B1144303) as a Host Material for Functional Systems

Yttrium(III) phosphate is considered an exceptional host material, particularly for creating luminescent compounds, due to its high quantum efficiency and distinct absorption and emission spectral regions. nih.govacs.org Its high thermal and chemical stability make it a robust matrix for housing optically active lanthanide ions (Ln³⁺), such as Europium (Eu³⁺) and Terbium (Tb³⁺). researchgate.net When these ions are doped into the yttrium phosphate host lattice, the resulting materials exhibit strong and stable luminescence, which is critical for applications in light-emitting devices, plasma display panels (PDPs), and solid-state lasers. acs.orgresearchgate.net

The process of doping is efficient and homogeneous when synthesized via wet-chemical routes, which allows for reactions at a molecular level. spiedigitallibrary.org The properties of the final material, including particle size, shape, and crystallinity, can be controlled by the synthesis method, which in turn influences the optical and chemical behavior. acs.org For instance, Eu³⁺-doped yttrium phosphate has been investigated as a red-light emissive source, while co-doping with ions like Ce³⁺ and Tb³⁺ has produced materials suitable for white light-emitting diode (WLED) applications. nih.govacs.org The utility of yttrium phosphate hydrate extends to other functional areas, including its use as a catalyst and as a potential material for the containment of nuclear waste. researchgate.netwikipedia.org

Overview of Crystallographic Polymorphs and Hydration States of Yttrium Orthophosphate

Yttrium orthophosphate (YPO₄) and its hydrates exist in several crystallographic forms, with the specific structure depending on the synthesis conditions, such as temperature and pH. spiedigitallibrary.org The transition between these polymorphs, often involving dehydration, is a key aspect of its material science. The primary forms include an anhydrous tetragonal phase (xenotime), a dihydrate monoclinic phase (churchite), and a hydrated hexagonal phase (rhabdophane-type). wikipedia.orgacs.org

Anhydrous YPO₄ (Xenotime-type): This is a stable, high-temperature phase. It possesses a tetragonal crystal structure belonging to the I4₁/amd space group. wikipedia.orgiranmonazite.com The structure is characterized by chains of corner-sharing YO₈ dodecahedra and PO₄ tetrahedra. acs.org

YPO₄·2H₂O (Churchite-type): This dihydrate is a metastable phase, typically synthesized at low temperatures through precipitation methods. spiedigitallibrary.org It has a monoclinic crystal structure, isostructural with gypsum, and belongs to the C2/c or B 2/b space group. wikipedia.orgresearchgate.net In this structure, metal-phosphate layers are held together by hydrogen bonding from water molecules coordinated to the yttrium atoms. researchgate.net Upon heating, the churchite structure transforms into the anhydrous xenotime (B576624) structure. spiedigitallibrary.orgacs.org

YPO₄·nH₂O (Rhabdophane-type): This hydrated form, often with n≈0.8, crystallizes in a hexagonal structure. researchgate.net It can be synthesized via methods like hydrothermal treatment. Like churchite, it is a lower-temperature phase compared to xenotime.

The structural parameters for the main polymorphs of yttrium orthophosphate are summarized in the table below.

| Phase Name (Type) | Chemical Formula | Crystal System | Space Group | a (nm) | b (nm) | c (nm) | β (°) | Reference |

| Xenotime | YPO₄ | Tetragonal | I4₁/amd | 0.68832 | 0.68832 | 0.60208 | 90 | wikipedia.org |

| Churchite | YPO₄·2H₂O | Monoclinic | B 2/b | 0.648 | 1.512 | 0.628 | 129.4 | wikipedia.org |

| Churchite | YPO₄·2H₂O | Monoclinic | C2/c | 0.61533 | 1.49969 | 0.55785 | 115.43 | researchgate.net |

Current Research Frontiers and Academic Relevance of Yttrium(III) Phosphate Hydrate Studies

The academic relevance of this compound and its anhydrous forms remains high, with research spanning several advanced fields. Current studies focus on exploiting its unique properties for novel applications.

Luminescent Materials and Photonics: A major research thrust is the development of finely-tuned phosphors. By co-doping the YPO₄ host with different rare-earth ions like Tb³⁺ and Eu³⁺, researchers can achieve tunable color emissions, which is highly desirable for solid-state lighting and field-emission displays. Furthermore, substituting ions like bismuth and vanadium into the lattice is being explored to create environmentally friendly near-infrared (NIR) reflective pigments for "cool coating" applications. nih.govacs.org

Biomedical Applications: The low toxicity and stable luminescence of lanthanide-doped yttrium phosphate nanoparticles make them promising candidates for bio-imaging and as probes. nih.govresearchgate.net The ability to functionalize their surfaces allows for their use in targeted drug delivery systems and as sensors for biological molecules. researchgate.net

Environmental and Energy Applications: Yttrium phosphate's high thermal stability and chemical durability have led to its investigation as a ceramic material for nuclear waste sequestration. wikipedia.orgrsc.orgacs.org Its structure can effectively immobilize radioactive elements. Additionally, its catalytic properties are being explored for various chemical transformations. researchgate.netwikipedia.org

Advanced Coatings: Due to its high thermal expansion coefficient, yttrium phosphate has been explored as a thermal barrier coating to protect silicon-based ceramics from high-temperature degradation. nih.govacs.org

The continuous effort to control the synthesis of YPO₄·xH₂O with specific morphologies (e.g., nanowires, microflowers) and to understand the phase transformation dynamics is crucial for advancing these applications. researchgate.netacs.org

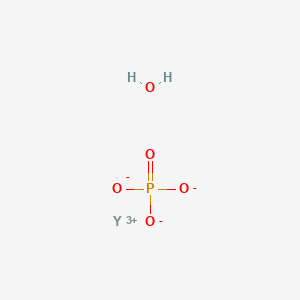

Structure

2D Structure

Properties

IUPAC Name |

yttrium(3+);phosphate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.H2O.Y/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;/q;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIYNWVOHBLOFM-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Y+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O5PY | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724887 | |

| Record name | Yttrium phosphate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34054-55-2 | |

| Record name | Yttrium phosphate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Yttrium Iii Phosphate Hydrate and Its Derivatives

Aqueous Precipitation Routes

Aqueous precipitation is a widely utilized method for the synthesis of Yttrium(III) phosphate (B84403) hydrate (B1144303) due to its simplicity, cost-effectiveness, and ability to produce high-purity products. nih.gov This technique generally involves the reaction of a soluble yttrium salt with a phosphate source in an aqueous medium, leading to the precipitation of the desired product.

Controlled pH Precipitation Techniques

The pH of the reaction medium is a crucial parameter in the precipitation of yttrium phosphates, as it affects the solubility of the reactants and the structure of the final product. By carefully controlling the pH, it is possible to selectively precipitate different phosphate species.

For instance, the precipitation of Yttrium(III) phosphate hydrate can be achieved by reacting an yttrium salt solution with a phosphate solution and adjusting the pH. Research has shown that at a pH of around 4, the normal phosphate can be formed. osti.gov In one method, a solution of yttrium nitrate (B79036) is treated with di-ammonium hydrogen phosphate, and the pH is adjusted to 4 to facilitate the precipitation of yttrium phosphate. nih.govacs.org The resulting precipitate is then washed and dried. nih.govacs.org Another approach involves mixing yttrium chloride and phosphoric acid at a slightly elevated temperature (35-40°C) and then adding ammonia (B1221849) solution to induce precipitation. wikipedia.org

The influence of pH on the final product is significant. For example, precipitation from solutions at a pH of 1 can lead to the crystallization of YPO₄ in the xenotime (B576624) phase. researchgate.net Studies have also investigated the effect of pH on the recovery of yttrium from solutions, demonstrating that pH control is essential for maximizing precipitation yields. escholarship.org

Co-precipitation Syntheses

Co-precipitation is a modification of the precipitation method that involves the simultaneous precipitation of the target compound along with a dopant or another metal cation. This technique is particularly useful for synthesizing derivatives of this compound with modified properties. The chemical co-precipitation method is noted for its ability to produce high-purity products with good reproducibility at a low cost. nih.gov

A common application of co-precipitation is the synthesis of luminescent materials. For example, bismuth and vanadium have been substituted into the yttrium phosphate lattice using a co-precipitation method to create near-infrared reflective pigments. nih.govacs.org In this process, solutions of yttrium nitrate, bismuth nitrate (for Bi-substitution), and ammonium (B1175870) metavanadate (for V-substitution) are combined with a phosphate source, and the pH is adjusted to precipitate the doped yttrium phosphate. nih.govacs.org Similarly, europium-doped yttrium oxide phosphors have been prepared using a co-precipitation method. science.gov

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions under elevated temperature and pressure. These methods often yield well-defined crystal morphologies and can produce phases that are not stable under ambient conditions.

Microwave-Assisted Hydrothermal Synthesis

Microwave-assisted hydrothermal synthesis is a rapid and energy-efficient alternative to conventional heating methods. The use of microwave radiation allows for uniform and fast heating of the reaction mixture, leading to shorter reaction times and often improved product characteristics.

This method has been successfully employed to synthesize Eu³⁺-doped YPO₄ nanopowders. bohrium.com In a typical procedure, a phosphate precursor is precipitated and then subjected to microwave-assisted hydrothermal treatment. bohrium.com This rapid process can yield well-crystallized, single-phase tetragonal xenotime-structured nanopowders with a low degree of hydration in as little as 5 to 30 minutes. bohrium.com The morphology and size of the resulting nanocrystals can be tuned by adjusting the microwave treatment parameters, such as temperature and time. bohrium.com For example, studies have shown that at 180°C, nanoparticles of a monazite (B576339) structure begin to form after 30 minutes of treatment. cyberleninka.rumathnet.ru Another study demonstrated the synthesis of mesoporous rare-earth-doped YPO₄ nanophosphors with a lenticular shape by aging an ethylene (B1197577) glycol solution of yttrium acetylacetonate (B107027) and phosphoric acid in a microwave oven at 80–120 °C for 7 minutes. acs.org

Conventional Hydrothermal Approaches

Conventional hydrothermal synthesis involves heating the reaction mixture in a sealed vessel, typically a Teflon-lined autoclave, for an extended period. This method allows for the formation of highly crystalline materials and provides control over particle morphology.

YPO₄·2H₂O, also known as churchite, has been synthesized using conventional hydrothermal methods. researchgate.netjst.go.jp For instance, xenotime, the anhydrous form of yttrium phosphate, was synthesized at 105°C, while at 95°C, the resulting product was isostructural with churchite. usgs.gov The duration of the hydrothermal treatment can significantly affect the phase composition and morphology of the final product. cyberleninka.rucnr.it For example, in the LaPO₄–YPO₄–H₂O system, hydrothermal treatment at 230°C for 2 hours resulted in the formation of phases with monazite, rhabdophane (B76276), and xenotime structures. cyberleninka.ru Increasing the treatment time to 7 days led to phase transformations. cyberleninka.ru Well-crystallized tetragonal YPO₄ nanocrystals with a cuboid morphology have been synthesized via a two-step hydrothermal route using Y₄O(OH)₉NO₃ as a precursor. rsc.org

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reaction is a traditional and widely used method for preparing phosphors and other inorganic materials. researchgate.net This technique involves mixing and grinding solid reactants and then heating them at high temperatures to promote diffusion and reaction.

Yttrium phosphate can be prepared by the solid-state reaction of yttrium(III) oxide (Y₂O₃) and diammonium hydrogen phosphate ((NH₄)₂HPO₄). wikipedia.org The mixture is heated to high temperatures, causing the decomposition of the phosphate salt and subsequent reaction with the yttrium oxide to form yttrium phosphate. wikipedia.org This method is particularly suitable for large-scale production. mdpi.com

The calcination temperature plays a crucial role in the final phase and crystallinity of the product. For example, in the synthesis of bismuth and vanadium-substituted yttrium phosphates, the precipitated precursor powder was calcined at temperatures of 300, 500, and 900 °C. nih.govacs.org Studies on the solid-state synthesis of Y(PO₃)₃ have shown that the crystallization process occurs at relatively low temperatures, around 300-400 °C. researchgate.net However, to obtain the orthophosphate YPO₄ as a pure phase, higher temperatures, such as 1200 °C, may be required. researchgate.net The use of sintering aids can also influence the properties of the final product, leading to materials with smoother surfaces and improved photoluminescence intensity. mdpi.com

Table of Synthesis Parameters

| Synthesis Method | Precursors | Key Parameters | Resulting Product/Phase | Reference |

|---|---|---|---|---|

| Controlled pH Precipitation | Yttrium nitrate, Di-ammonium hydrogen phosphate | pH adjusted to 4 | Yttrium phosphate | nih.govacs.org |

| Controlled pH Precipitation | Yttrium chloride, Phosphoric acid, Ammonia | 35-40°C | Yttrium(III) phosphate | wikipedia.org |

| Co-precipitation | Yttrium nitrate, Bismuth nitrate, Ammonium metavanadate, Di-ammonium hydrogen phosphate | pH adjustment, Calcination at 300, 500, 900 °C | Bismuth and Vanadium-substituted Yttrium phosphate | nih.govacs.org |

| Microwave-Assisted Hydrothermal | Phosphate precipitate | 5-30 minutes of microwave heating | Eu³⁺-doped YPO₄ nanopowder (Xenotime) | bohrium.com |

| Microwave-Assisted Hydrothermal | Yttrium acetylacetonate, Phosphoric acid | 80–120 °C for 7 minutes in ethylene glycol | Mesoporous RE-doped YPO₄ nanophosphors | acs.org |

| Conventional Hydrothermal | - | 95°C | YPO₄·2H₂O (Churchite structure) | usgs.gov |

| Conventional Hydrothermal | - | 105°C | YPO₄ (Xenotime) | usgs.gov |

| High-Temperature Solid-State Reaction | Yttrium(III) oxide, Diammonium hydrogen phosphate | High temperature | Yttrium phosphate | wikipedia.org |

| High-Temperature Solid-State Reaction | - | Calcination at 1200 °C | Pure phase YPO₄ | researchgate.net |

Thin-Layer Technique (TLT) Synthesis

The Thin-Layer Technique (TLT) has been successfully employed for the synthesis of yttrium phosphate compounds, notably Yttrium phosphate dihydrate (YPO₄·2H₂O). researchgate.netjst.go.jp This method facilitates the reaction of precursors in a controlled manner to yield crystalline products.

In a typical TLT synthesis of an yttrium phosphate derivative, Yttrium trihydrogen phosphate (YH₃(PO₄)₂), a mixture of concentrated phosphoric acid and Yttrium(III) nitrate pentahydrate (Y(NO₃)₃·5H₂O) is used. researchgate.net The reactants are combined in a specific molar ratio, such as 5:1 (Phosphoric Acid : Yttrium Nitrate), and subjected to a controlled heating process. researchgate.net The mixture is incrementally heated to a target temperature, for instance 75°C, and maintained at this temperature for an extended period, such as 24 hours, to allow for the reaction to complete. researchgate.net Following the reaction, the mixture is cooled, and the resulting solid product is separated by filtration, washed with a water-acetone mixture, and air-dried. researchgate.net This technique has been shown to produce crystalline phases like YPO₄·2H₂O, which has a gypsum-type crystal structure with a two-dimensional polymeric network. researchgate.netjst.go.jp

Sol-Gel Methodologies

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. It is widely applied in the synthesis of yttrium phosphate and its derivatives due to the high purity and homogeneity of the resulting products. mdpi.comsapub.org The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

The general procedure begins with the dissolution of precursors, typically an yttrium salt like yttrium nitrate or yttrium chloride and a phosphate source such as phosphoric acid or diammonium hydrogen phosphate, in a solvent. mdpi.comeudl.eu This forms the sol. Through hydrolysis and polycondensation reactions, a gel network is formed. This gel is then typically aged, dried, and often heat-treated (calcined) to remove residual organics and induce crystallization. eudl.eu

A variation of this process is the Pechini technique, which utilizes a chelating agent like citric acid and a polymerizing agent like ethylene glycol to form a polymeric resin that entraps the metal cations, leading to highly homogeneous products upon calcination. mdpi.com Sol-gel methods have been used to synthesize various yttrium-containing phosphates, including yttrium-doped hydroxyapatite (B223615) and yttrium-doped zirconium phosphate. mdpi.comeudl.eu For instance, yttrium-doped hydroxyapatite nanocrystals can be synthesized using calcium nitrate tetrahydrate, yttrium nitrate, and diammonium hydrogen phosphate as precursors, with ammonium hydroxide (B78521) used to adjust the pH to 10. eudl.eu The resulting precipitate is then aged, dried at 110°C, and calcined at 700°C. eudl.eu

| Product | Yttrium Precursor | Other Precursors | Key Process Steps | Reference |

|---|---|---|---|---|

| Yttrium-doped α-Zirconium Phosphate (Y-ZrP) | YCl₃·6H₂O | ZrOCl₂·8H₂O, Phosphoric Acid | Gel stirred overnight, filtered, dried at 50°C. Crystallized via reflux or hydrothermal method. | mdpi.com |

| Yttrium-doped Hydroxyapatite (Y-HAP) | Yttrium Nitrate | Calcium Nitrate Tetrahydrate, Diammonium Hydrogen Phosphate | pH adjusted to 10 with Ammonium Hydroxide. Aged for 6h at 90°C, dried at 110°C, calcined at 700°C. | eudl.eu |

| Yttrium Polyphosphate (Y(PO₃)₃) | Yttrium alkoxide | Phosphorus alkoxide | All-alkoxide route, reaction refluxed at 85°C, followed by heat treatment. | researchgate.net |

Parametric Influence on Synthesis Outcome

The physicochemical properties of the synthesized yttrium phosphate materials, such as crystallinity, particle size, morphology, and phase purity, are highly dependent on the synthesis conditions.

The concentration and molar ratio of the initial reactants play a crucial role in determining the characteristics of the final product.

Phase Purity and Doping Limits: In the synthesis of yttrium-substituted materials, the stoichiometry dictates the limit of incorporation. For yttrium-substituted α-zirconium phosphate, single-phase products are achievable with up to 15% yttrium substitution. mdpi.com Exceeding this concentration leads to the formation of a two-phase system containing Xenotime (YPO₄). mdpi.com Similarly, when substituting vanadium or bismuth into an yttrium phosphate lattice, secondary phases can emerge at substitution levels around 20%. acs.orgnih.gov

Crystallite and Particle Size: Precursor concentration directly impacts the size of the resulting particles. In the hydrothermal synthesis of yttrium oxide nanoparticles, an increase in precursor concentration from 0.1 M to 0.4 M resulted in an increase in the average crystallite size from 34 nm to 58 nm. orientjchem.org Conversely, for yttrium-doped hydroxyapatite, an increase in yttrium concentration led to a decrease in crystallite size. eudl.eu

Morphology: The ratio of precursors can control the shape of the nanoparticles. In the synthesis of YPO₄:Nd³⁺,Yb³⁺ nanocrystals, changing the molar ratio of phosphate ions to rare-earth ions ((PO₄)³⁻:RE³⁺) from 0.5 to 1.0 caused the particle morphology to change from cubic to spherical. acs.org

| System | Parameter Change | Observed Effect on Product | Reference |

|---|---|---|---|

| Yttrium-doped α-Zirconium Phosphate | Increase in Yttrium substitution from 5% to 15% | Sharp decrease in BET surface area. | mdpi.com |

| Yttrium-doped α-Zirconium Phosphate | Yttrium substitution > 15% | Formation of a two-phase product (α-ZrP and Xenotime). | mdpi.com |

| Yttrium Oxide (Y₂O₃) | Increase in precursor concentration (0.1 M to 0.4 M) | Increase in average crystallite size (34 nm to 58 nm). | orientjchem.org |

| YPO₄:Nd³⁺,Yb³⁺ | Change in (PO₄)³⁻:RE³⁺ ratio from 0.5 to 1.0 | Nanoparticle shape changes from cubic to spherical. | acs.org |

| Yttrium-doped Hydroxyapatite | Increase in Yttrium doping concentration | Decrease in crystallite size. | eudl.eu |

Temperature, pH, and the duration of the reaction are critical parameters that must be precisely controlled to achieve desired product outcomes.

Temperature: Temperature influences both the initial reaction and the final crystallization. Synthesis can be conducted at relatively low temperatures, such as the 75°C used in the TLT method. researchgate.net Post-synthesis calcination at high temperatures is often necessary to achieve high crystallinity and phase purity. For example, in a precipitation synthesis of YPO₄, the material is dried at 100°C and then calcined at temperatures up to 900°C. acs.orgnih.gov Thermal analysis (TGA/DTA) of YPO₄ hydrate shows distinct weight loss stages; an initial loss of about 8.7% between 100°C and 400°C is followed by a 2.8% loss up to 800°C, attributed to the removal of physically adsorbed and lattice water, respectively. acs.orgnih.gov The system becomes thermally stable above 800°C. acs.orgnih.gov

pH: The pH of the reaction medium is a determining factor, particularly in precipitation and sol-gel methods, as it affects the surface charge of particles and the speciation of phosphate ions in solution. researchgate.net In the precipitation synthesis of YPO₄ and its derivatives, the pH is often adjusted to a specific value, such as 4, to control the precipitation process. acs.orgnih.gov For yttrium-doped hydroxyapatite, the pH is maintained at 10 using ammonium hydroxide. eudl.eu The pH can influence the luminescent properties and morphology of the resulting phosphors. acs.org

Reaction Time: The duration of the synthesis or aging process can affect the growth and size of the crystals. In the microwave-assisted synthesis of YVO₄:Eu³⁺ nanophosphors, the particle size was observed to increase from 12 nm to 35 nm as the crystallization time at 120°C was extended from 0 to 120 minutes. uminho.pt This demonstrates that reaction time is a viable parameter for controlling particle size. uminho.pt

Crystallographic and Structural Investigations of Yttrium Iii Phosphate Hydrate

Polymorphism of Yttrium Orthophosphate Hydrates and Anhydrous Forms

Yttrium(III) phosphate (B84403) and its hydrated counterparts can crystallize in several polymorphic forms, primarily influenced by factors such as hydration content and the conditions of synthesis. iranmonazite.com The main anhydrous form is the tetragonal xenotime (B576624), while the hydrated forms include monoclinic churchite and hexagonal rhabdophane (B76276). iranmonazite.comnih.gov The transition between these phases is often driven by temperature, with hydrated forms typically being precursors to the anhydrous structures. cyberleninka.ru

Tetragonal Phases (e.g., Xenotime-Type Structure)

The anhydrous form of yttrium phosphate, YPO₄, commonly adopts the tetragonal xenotime structure. wikipedia.orgchemeurope.com This structure is isostructural with zircon (ZrSiO₄). wikipedia.org The xenotime structure belongs to the space group I4₁/amd. chemeurope.comosti.gov In this arrangement, the yttrium atom is coordinated to eight oxygen atoms, forming a distorted dodecahedron, while the phosphorus atom is tetrahedrally coordinated to four oxygen atoms. materialsproject.org The loss of structurally bound water from the churchite structure upon heating can lead to a phase transformation to the xenotime structure. researchgate.netspiedigitallibrary.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | wikipedia.orgchemeurope.com |

| Space Group | I41/amd | chemeurope.comosti.gov |

| Lattice Parameters | a = 6.884–6.902 Å, c = 6.021–6.038 Å | arizona.edu |

| a = b = 6.8971(10) Å, c = 6.0326(9) Å | osti.gov | |

| Z (formula units per unit cell) | 4 | osti.govarizona.edu |

Monoclinic Phases (e.g., Churchite, Gypsum-Type Structure)

Yttrium phosphate dihydrate, YPO₄·2H₂O, crystallizes in a monoclinic system and is known as churchite. iranmonazite.comresearchgate.net It is isostructural with gypsum (CaSO₄·2H₂O). researchgate.netjst.go.jp The crystal structure of synthetic YPO₄·2H₂O has been determined to belong to the space group C2/c. researchgate.netresearchgate.netjst.go.jp In this layered structure, two-dimensional polymeric layers of yttrium and phosphate ions are parallel to the ac plane. researchgate.netjst.go.jp Water molecules are located in the interlayer regions and are coordinated to the yttrium atoms, providing hydrogen bonding that links the layers into a three-dimensional network. researchgate.netjst.go.jp The yttrium atom is coordinated to eight oxygen atoms, six from phosphate groups and two from water molecules, forming a distorted square antiprism. iranmonazite.com

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netjst.go.jp |

| Space Group | C2/c | researchgate.netresearchgate.netjst.go.jp |

| A2/a or Aa | arizona.edu | |

| Lattice Parameters | a = 6.15326(3) Å, b = 14.99687(8) Å, c = 5.57848(3) Å, β = 115.4319(4)° | researchgate.netjst.go.jp |

| a = 5.59 Å, b = 15.08 Å, c = 6.17 Å, β = 115.3° | arizona.edu | |

| Unit Cell Volume (V) | 464.896(4) ų | researchgate.netjst.go.jp |

| Z (formula units per unit cell) | 4 | researchgate.netjst.go.jp |

Hexagonal Phases (e.g., Rhabdophane-Type Structure)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Hexagonal | mindat.orgresearchgate.nethandbookofmineralogy.org |

| Space Group | P6₂22 | researchgate.nethandbookofmineralogy.org |

| Lattice Parameters | a = 6.959(2) Å, c = 6.384(2) Å | researchgate.net |

| Unit Cell Volume (V) | 267.7(1) ų | researchgate.net |

| Z (formula units per unit cell) | 3 | researchgate.net |

Crystal Structure Determination and Refinement

The precise determination and refinement of the crystal structures of yttrium(III) phosphate hydrates are accomplished through various analytical techniques, with X-ray diffraction being the most prominent.

Powder X-ray Diffraction (PXRD) Analysis for Phase Identification and Purity

Powder X-ray diffraction (PXRD) is a fundamental technique for the initial characterization of yttrium(III) phosphate hydrate samples. iranmonazite.com By comparing the experimental diffraction pattern to standard diffraction patterns from databases, the crystalline phase or phases present in a sample can be identified. spiedigitallibrary.orgresearchgate.net PXRD is also crucial for assessing the purity of a synthesized sample, as the presence of impurity phases will result in additional diffraction peaks. wikipedia.org For instance, the transformation from the monoclinic churchite phase to the tetragonal xenotime phase upon heating can be monitored by observing the changes in the PXRD patterns. spiedigitallibrary.orgacs.org

Local Structural Environment and Coordination Chemistry of Yttrium and Phosphate

The crystal structure of yttrium(III) phosphate dihydrate is characterized by two-dimensional polymeric layers composed of yttrium and phosphate polyhedra. jst.go.jpresearchgate.net These layers are parallel to the ac plane of the unit cell and are stacked along the b-axis. researchgate.netresearchgate.net The structural integrity and three-dimensional network are maintained by the coordination of water molecules and extensive hydrogen bonding. jst.go.jpresearchgate.net

Yttrium Coordination Polyhedra (e.g., YO₈ Dodecahedra)

The yttrium ion (Y³⁺) is central to an eight-coordinate polyhedron, often described as a distorted square antiprism or a dodecahedron. researchgate.netresearchgate.netacs.org In this YO₈ polyhedron, the yttrium atom is bonded to eight oxygen atoms. researchgate.netacs.org Six of these oxygen atoms are provided by neighboring phosphate groups, and the remaining two are from water molecules. researchgate.netresearchgate.netacs.org

The Y-O bond distances within this polyhedron are not uniform, indicating a distorted geometry. Research based on X-ray diffraction data has determined that these bond lengths typically range from approximately 2.29 Å to 2.48 Å. researchgate.netresearchgate.netacs.org The longest Y-O bond distances are associated with the bidentate linkage to the phosphate groups. researchgate.netresearchgate.netacs.org This coordination environment is a key feature of the churchite-type structure to which YPO₄·2H₂O belongs. researchgate.netifmo.ru

Table 1: Yttrium Coordination and Bond Data

| Feature | Description | Reference |

|---|---|---|

| Coordination Number | 8 | researchgate.netresearchgate.netacs.org |

| Polyhedron Geometry | Distorted square antiprism / Dodecahedron | researchgate.netresearchgate.netacs.org |

| Coordinating Atoms | 6 oxygen atoms from PO₄ groups, 2 oxygen atoms from H₂O molecules | researchgate.netresearchgate.netacs.org |

| Y-O Bond Distance Range | 2.29 Å - 2.48 Å | researchgate.netresearchgate.netacs.org |

Configuration and Connectivity of Phosphate Tetrahedra (PO₄) Network

The phosphate groups exist as isolated PO₄ tetrahedra within the crystal structure. researchgate.netacs.org These tetrahedra are fundamental building blocks of the two-dimensional layers. Within each layer, one-dimensional chains are formed by alternating YO₈ polyhedra and PO₄ tetrahedra. researchgate.netacs.org These chains are further connected through the edge-sharing of the YO₈ polyhedra. researchgate.netacs.org

The P-O bond distances within the phosphate tetrahedra are approximately 1.52 Å and 1.53 Å, which are typical for an orthophosphate anion. researchgate.netresearchgate.netacs.org However, the bond angles within the PO₄ tetrahedra show some deviation from the ideal tetrahedral geometry, indicating a degree of distortion. acs.org The yttrium and phosphorus atoms are situated on a two-fold crystallographic axis. researchgate.net

Table 2: Phosphate Tetrahedra Structural Data

| Feature | Description | Reference |

|---|---|---|

| Unit | Isolated PO₄ tetrahedra | researchgate.netacs.org |

| P-O Bond Distances | ~1.52 Å and 1.53 Å | researchgate.netresearchgate.netacs.org |

| Geometry | Distorted tetrahedron | acs.org |

| Connectivity | Forms 1D chains with YO₈ polyhedra via corner-sharing | researchgate.netacs.org |

Role and Bonding of Hydration Water Molecules within the Crystal Lattice

Water molecules of hydration are integral to the structure of YPO₄·2H₂O, playing a dual role. jst.go.jpresearchgate.net Firstly, two water molecules directly coordinate to each yttrium ion, completing its YO₈ coordination sphere. researchgate.netresearchgate.netacs.org These coordinated water molecules are located on the outer sides of the metal-phosphate layers. researchgate.netifmo.ru

Secondly, these water molecules are crucial for the three-dimensional stability of the crystal. They act as bridges between the two-dimensional layers through a network of hydrogen bonds. jst.go.jpresearchgate.netacs.org Both interlayer and intralayer hydrogen bonds are present. researchgate.netacs.org For instance, hydrogen bonds of the type O-H···O connect the water molecules in one layer to the phosphate oxygen atoms of an adjacent layer, effectively holding the structure together. researchgate.netresearchgate.net This intricate hydrogen-bonding system is analogous to that found in the crystal structure of gypsum. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name | Formula |

|---|---|

| This compound | YPO₄·nH₂O |

| Yttrium(III) phosphate dihydrate | YPO₄·2H₂O |

Spectroscopic Characterization of Yttrium Iii Phosphate Hydrate Systems

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, which includes both infrared and Raman techniques, is a cornerstone for examining the functional groups and lattice dynamics of yttrium(III) phosphate (B84403) hydrate (B1144303).

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is crucial for identifying the vibrational modes of phosphate (PO₄³⁻) and water (H₂O) molecules in yttrium(III) phosphate hydrate. The FTIR spectrum of materials like YPO₄·nH₂O displays characteristic absorption bands that correspond to the stretching and bending vibrations of these groups. researchgate.netresearchgate.net

The phosphate ion, which has Td point group symmetry in its free state, exhibits four fundamental vibrational modes. In the solid state, these modes can be altered by the local crystal environment. For yttrium(III) phosphate dihydrate (YPO₄·2H₂O), also known as the mineral churchite-(Y), a broad absorption band between 3600 and 2800 cm⁻¹ is assigned to the stretching vibrations of water molecules. A band around 1624 cm⁻¹ is attributed to the H-O-H bending vibration. The phosphate group's asymmetric stretching (ν₃) results in a strong, broad band around 1002-1053 cm⁻¹, while the symmetric stretching (ν₁) may appear as a weaker band. The O-P-O bending modes (ν₄ and ν₂) are observed at lower frequencies, between 518 and 637 cm⁻¹. acs.orgnih.gov The presence of Y-O metal oxide vibrations can also be detected in the 400-450 cm⁻¹ range. acs.orgnih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(OH) | 3600 - 2800 | H₂O Stretching |

| δ(HOH) | ~1624 | H₂O Bending |

| ν₃(PO₄) | 1002 - 1053 | Asymmetric P-O Stretching |

| ν₄(PO₄) | 518 - 637 | O-P-O Bending |

Raman Spectroscopy for Lattice Vibrations and Phase Transitions

Raman spectroscopy offers complementary information to FTIR, being particularly effective for studying lattice vibrations and detecting phase transitions. In the Raman spectrum of yttrium(III) phosphate, the symmetric stretching mode (ν₁) of the phosphate group is typically the most intense peak. researchgate.net

For crystalline YPO₄, the Raman spectrum shows sharp peaks. The most prominent peak, located around 980 cm⁻¹, corresponds to the ν₁ symmetric stretching of the PO₄ tetrahedra. researchgate.net Other phosphate vibrations include the asymmetric stretching (ν₃) around 1054-1064 cm⁻¹, and bending modes (ν₂ and ν₄). researchgate.net Lattice modes, which involve the collective motions of Y³⁺ cations and PO₄³⁻ units, are found below 400 cm⁻¹. researchgate.netresearchgate.net These can include vibrations attributed to RE-O stretching in the 300-400 cm⁻¹ range. researchgate.net

Table 2: Typical Raman Shifts for Yttrium(III) Phosphate | Raman Shift (cm⁻¹) | Assignment | | :--- | :--- | :--- | | ~1060 | ν₃(PO₄) - Asymmetric Stretching | | ~980 | ν₁(PO₄) - Symmetric Stretching (Strong) | | ~620 | ν₄(PO₄) - Asymmetric Bending | | ~470 | ν₂(PO₄) - Symmetric Bending | | < 400 | Lattice and Y-O Vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of specific atomic nuclei within the this compound structure.

Solid-State ³¹P NMR for Phosphate Network Depolymerization and Q-Species Analysis

Solid-state ³¹P NMR is a powerful tool for analyzing the connectivity of phosphate tetrahedra. The "Qⁿ" notation is used to describe a PO₄ tetrahedron linked to 'n' other phosphate tetrahedra through bridging oxygen atoms. d-nb.inforesearchgate.net In orthophosphates like YPO₄, the phosphate tetrahedra are isolated, corresponding to Q⁰ species. d-nb.info The ³¹P NMR spectrum of crystalline YPO₄ typically shows a primary peak around -12.0 ppm. researchgate.net In phosphate glasses containing yttrium, the addition of Y₂O₃ can lead to a depolymerization of the phosphate network, causing a decrease in metaphosphate (Q²) units and an increase in pyrophosphate (Q¹) species. d-nb.inforesearchgate.net

Magic Angle Spinning (MAS-NMR) for Structural Details

To achieve high-resolution spectra from solid samples, Magic Angle Spinning (MAS) is utilized. This technique spins the sample at a specific angle to the magnetic field, which averages out anisotropic interactions and results in sharper NMR peaks. rsc.org ³¹P MAS-NMR can resolve crystallographically distinct phosphorus sites, potentially showing multiple resonances. researchgate.net For instance, in yttrium-doped zirconium phosphate, different phosphorus environments can be identified. mdpi.com Similarly, ⁸⁹Y MAS-NMR has been employed to study the local coordination environments of yttrium in various oxide materials, distinguishing between different coordination numbers like YO₆, YO₇, and YO₈. rsc.org

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Fine Structure (XAFS/EXAFS)

X-ray-based spectroscopic methods provide element-specific details about the electronic states and local atomic coordination.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that identifies the elemental composition and chemical states of the atoms present. nsc.ru In yttrium phosphate materials, the binding energies of the Y 3d, P 2p, and O 1s core levels are analyzed. The Y 3d and P 2p spectra confirm the +3 and +5 oxidation states of yttrium and phosphorus, respectively. d-nb.info The O 1s spectrum can be deconvoluted to distinguish between oxygen in phosphate groups (P-O), hydroxyl groups, and water molecules. d-nb.inforesearchgate.net

Table 3: Typical XPS Binding Energies for Yttrium Phosphate Systems

| Element | Core Level | Typical Binding Energy (eV) | Chemical State Information |

|---|---|---|---|

| Y | 3d | ~158 | Y³⁺ |

| P | 2p | ~133 | P⁵⁺ in PO₄³⁻ |

X-ray Absorption Fine Structure (XAFS) and its component, Extended X-ray Absorption Fine Structure (EXAFS), reveal the local atomic structure around a specific element. acs.orgosti.gov By analyzing the Y K-edge or L-edge, information such as the coordination number and bond distances of the nearest neighboring atoms can be determined. nsc.ruacs.org For hydrated yttrium(III) ions in aqueous solution, EXAFS studies have shown that the yttrium ion is coordinated by eight water molecules with an average Y-O bond distance of approximately 2.37 Å. acs.org This technique is invaluable for understanding the coordination environment of yttrium in both crystalline and amorphous hydrated phosphate systems. osti.govacs.org

Energy Dispersive X-ray Analysis (EDAX/EDS) for Elemental Composition and Distribution

Energy Dispersive X-ray Analysis (EDAX or EDS) is a fundamental technique employed to ascertain the elemental makeup of this compound. This analytical method identifies the characteristic X-rays emitted from a sample when bombarded by an electron beam, providing qualitative and quantitative information about the elements present.

In the analysis of this compound, EDAX is crucial for confirming the presence and stoichiometric ratios of the constituent elements: yttrium (Y), phosphorus (P), and oxygen (O). researchgate.netsaip.org.za The analysis consistently verifies the elemental composition, ensuring the purity of the synthesized material. saip.org.za EDAX elemental mapping can also be utilized to observe the distribution of these elements across a sample, which is particularly useful for assessing the homogeneity of the material. For this compound, a uniform distribution of Y, P, and O signals is expected, indicating a well-formed, homogenous compound.

Research findings from EDAX analyses of yttrium phosphate-based materials confirm that the technique reliably identifies the expected elements. researchgate.netcore.ac.uk While the theoretical atomic percentage can be calculated from the chemical formula (YPO₄·nH₂O), experimental values obtained from EDAX are typically in close agreement, with minor variations attributable to sample preparation, surface irregularities, and the hydrated nature of the compound.

Table 1: Representative Elemental Composition Data for Yttrium Phosphate from EDAX/EDS Analysis

This table presents theoretical values alongside typical experimental ranges found in the literature for yttrium phosphate-based materials. The exact values for a hydrated sample can vary based on the degree of hydration.

| Element (Symbol) | Theoretical Atomic % (for YPO₄) | Typical Experimental Atomic % Range |

| Yttrium (Y) | 20% | 18% - 22% |

| Phosphorus (P) | 20% | 18% - 22% |

| Oxygen (O) | 60% | 58% - 62% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Optical Absorbance

Ultraviolet-Visible (UV-Vis) spectroscopy is a vital tool for investigating the electronic structure and optical properties of this compound. This technique measures the absorption of UV or visible light by the material, providing insights into electron transitions and the optical band gap.

Yttrium(III) phosphate is known to be an excellent host material for phosphors due to its wide band gap and high transparency in the visible region. mdpi.com The UV-Vis absorption spectrum of undoped yttrium phosphate typically shows a strong, broad absorption band in the ultraviolet region, while exhibiting high reflectance (low absorbance) across the visible spectrum. mdpi.com This primary absorption is associated with charge transfer from the oxygen 2p orbitals to the yttrium 4d orbitals within the phosphate host lattice. For yttrium phosphate-based materials, a strong absorption band is often observed between 250 nm and 300 nm.

A critical parameter derived from UV-Vis spectra is the optical band gap (E_g), which represents the minimum energy required to excite an electron from the valence band to the conduction band. The band gap is a key determinant of a material's electronic and optical behavior. For yttrium phosphate materials, the direct band gap is reported to be approximately 3.5 eV. acs.org This value can be determined from the diffuse reflectance spectra using the Kubelka-Munk function. saip.org.zamdpi.com The wide band gap is consistent with the material's typical appearance as a white powder, as it does not absorb light in the visible range.

Table 2: Representative UV-Vis Absorbance Data for Yttrium Phosphate

This table illustrates a typical trend in absorbance for yttrium phosphate, showing low absorbance in the visible range and increasing absorbance in the UV range.

| Wavelength (nm) | Absorbance (a.u.) | Region |

| 700 | 0.04 | Visible |

| 600 | 0.05 | Visible |

| 500 | 0.05 | Visible |

| 400 | 0.06 | Visible |

| 350 | 0.15 | UV |

| 300 | 0.60 | UV |

| 250 | 1.20 | UV |

Table 3: Optical Band Gap of Yttrium Phosphate Materials

| Material System | Reported Optical Band Gap (eV) |

| Yttrium Phosphate (YPO₄) | ~3.5 acs.org |

| Yttrium Vanadate-Phosphate (YV₀.₅P₀.₅O₄) | 3.78 - 3.82 saip.org.za |

Doping and Substitution Studies in Yttrium Iii Phosphate Hydrate Host Lattices

Rare Earth Ion Doping for Tunable Luminescent Properties

The incorporation of trivalent rare earth ions into the YPO₄·nH₂O lattice is a key strategy for producing materials with specific light-emitting characteristics. The choice of dopant ion dictates the emission wavelength, efficiency, and the fundamental mechanism of luminescence, such as downconversion or upconversion.

Europium (Eu³⁺)-Doped Yttrium(III) Phosphate (B84403) Hydrate (B1144303) Systems

Europium(III) is a widely utilized activator for red-emitting phosphors. When incorporated into the YPO₄ host, Eu³⁺ ions give rise to characteristic sharp emission lines corresponding to the ⁵D₀ → ⁷Fₙ (where n = 1, 2, 3, 4) transitions. csic.esjksus.org The strongest emissions are typically the ⁵D₀ → ⁷F₁ (orange-red) and ⁵D₀ → ⁷F₂ (red) transitions. researchgate.net The relative intensity of these peaks, particularly the hypersensitive ⁵D₀ → ⁷F₂ transition, is highly dependent on the local symmetry of the Eu³⁺ ion within the crystal lattice. csic.esresearchgate.net A higher intensity ratio of the ⁵D₀ → ⁷F₂ to the ⁵D₀ → ⁷F₁ transition suggests that the Eu³⁺ ions occupy sites without an inversion center, which is the case for the Y³⁺ site in the tetragonal YPO₄ structure. csic.es

The luminescent properties of Eu³⁺-doped YPO₄·nH₂O can be influenced by synthesis conditions, such as pH and the use of additives. researchgate.netresearchgate.net For instance, the morphology of the nanocrystals can be tuned from microflowers to microbundles by varying the Eu³⁺ concentration, which in turn affects the luminescent output. acs.org The critical quenching concentration, beyond which the luminescence intensity decreases, has been reported to be around 8 mol% for Eu³⁺ in YPO₄. researchgate.net

| Dopant | Host Lattice | Key Emission Transitions | Emission Color |

| Eu³⁺ | YPO₄·nH₂O | ⁵D₀→⁷F₁ (~595 nm), ⁵D₀→⁷F₂ (~621 nm) | Orange-Red |

Dysprosium (Dy³⁺)-Doped Systems for Emission Enhancement

Dysprosium(III) doping of yttrium phosphate hydrate leads to phosphors that can emit in the blue and yellow regions of the visible spectrum. researchgate.net These emissions correspond to the ⁴F₉/₂ → ⁶H₁₅/₂ (blue, ~480-488 nm) and ⁴F₉/₂ → ⁶H₁₃/₂ (yellow, ~573-580 nm) transitions of the Dy³⁺ ion. researchgate.netresearchgate.net The relative intensities of the blue and yellow emissions can be tuned, and by balancing these, it is possible to achieve white light emission from a single-phase material. researchgate.net

The luminescence intensity of Dy³⁺-doped YPO₄ can be significantly enhanced through co-doping with other ions. For example, the introduction of Li⁺ ions has been shown to improve the luminescence intensity and crystallinity of the material. nih.govuminho.pt Co-doping with Bi³⁺ has also been reported to effectively increase the emission intensity of YPO₄:Dy³⁺ phosphors. acs.org The emission characteristics of these materials make them potential candidates for applications in white light-emitting diodes (WLEDs). nih.gov

| Dopant | Host Lattice | Key Emission Transitions | Emission Color |

| Dy³⁺ | YPO₄·nH₂O | ⁴F₉/₂→⁶H₁₅/₂ (~485 nm), ⁴F₉/₂→⁶H₁₃/₂ (~575 nm) | Blue-Yellow (can be tuned to white) |

Erbium (Er³⁺), Thulium (Tm³⁺), and Ytterbium (Yb³⁺)-Co-Doped Systems for Upconversion

Upconversion is a process where lower-energy photons (typically in the near-infrared range) are converted into higher-energy visible or ultraviolet light. thescipub.com This phenomenon is particularly relevant for applications in bioimaging and solar cells. thescipub.com In the context of YPO₄·nH₂O, co-doping with a sensitizer (B1316253) ion, most commonly Yb³⁺, and an activator ion, such as Er³⁺ or Tm³⁺, is a common strategy to achieve efficient upconversion. thescipub.comcsic.es

In Yb³⁺/Er³⁺ co-doped systems, the Yb³⁺ ions absorb near-infrared radiation (around 980 nm) and efficiently transfer the energy to the Er³⁺ ions. thescipub.com This energy transfer leads to the population of higher energy levels of Er³⁺, resulting in visible emissions. The primary upconversion emissions from Er³⁺ are green light (around 550 nm) from the ⁴S₃/₂ → ⁴I₁₅/₂ transition and red light (around 650 nm) from the ⁴F₉/₂ → ⁴I₁₅/₂ transition. acs.org The efficiency and intensity of the upconversion luminescence are dependent on factors such as the phase, size, and morphology of the host crystals, which can be controlled by the synthesis pH. thescipub.com

Similarly, Yb³⁺/Tm³⁺ co-doped YPO₄·nH₂O systems also exhibit upconversion luminescence. Experimental evidence has shown cooperative energy transfer from Tm³⁺ to Yb³⁺, leading to near-infrared quantum cutting. researchgate.net

| Co-dopants | Host Lattice | Excitation | Emission Bands | Application |

| Yb³⁺, Er³⁺ | YPO₄·nH₂O | ~980 nm | Green (~550 nm), Red (~650 nm) | Upconversion |

| Yb³⁺, Tm³⁺ | YPO₄·nH₂O | - | - | Upconversion, Quantum Cutting |

Cerium (Ce³⁺) and Terbium (Tb³⁺)-Co-Doped Systems for White Light Emitting Diodes (WLEDs)

The combination of cerium(III) and terbium(III) as co-dopants in the YPO₄·nH₂O host lattice is a promising approach for generating white light, a critical component for solid-state lighting. nih.gov In these systems, Ce³⁺ often acts as a sensitizer, absorbing ultraviolet or near-ultraviolet light and then transferring the energy to Tb³⁺, the activator. acs.orgrsc.org

| Co-dopants | Host Lattice | Key Emission | Application |

| Ce³⁺, Tb³⁺ | YPO₄·nH₂O | Blue (Ce³⁺), Green (Tb³⁺) | White Light Emitting Diodes (WLEDs) |

Gadolinium (Gd³⁺), Neodymium (Nd³⁺), and Samarium (Sm³⁺) Doping Effects

Doping with other rare earth ions such as gadolinium(III), neodymium(III), and samarium(III) also imparts unique luminescent properties to the yttrium phosphate hydrate host.

Gadolinium (Gd³⁺): Gd³⁺ ions can act as a sensitizer in some systems, improving the emission intensity of other co-doped rare earth ions. thaiscience.info

Neodymium (Nd³⁺): Nd³⁺-doped materials are known for their emissions in the near-infrared region. csic.es Co-doping YPO₄ with Yb³⁺ and Nd³⁺ has been investigated for applications in lifetime-based luminescent thermometers. acs.org

Samarium (Sm³⁺): Sm³⁺-doped YPO₄ exhibits characteristic orange-red emission. researchgate.net Co-doping with Bi³⁺ has been shown to enhance the emission intensity of Sm³⁺ in the YPO₄ host. acs.orgnih.gov The energy transfer between Dy³⁺ and Sm³⁺ has also been studied in co-doped YPO₄ systems, where an increase in Sm³⁺ concentration leads to a decrease in Dy³⁺ emission and an increase in Sm³⁺ emission. researchgate.net

Non-Rare Earth Element Substitution within the Host Lattice

Beyond rare earth doping, the substitution of non-rare earth elements into the YPO₄ lattice offers another avenue to modify its properties. This can involve replacing either the yttrium or the phosphate group.

One notable example is the substitution with bismuth (Bi³⁺) and vanadium (V⁵⁺). acs.orgnih.gov The incorporation of Bi³⁺ can enhance the luminescent properties of rare earth co-dopants like Dy³⁺ and Sm³⁺. acs.orgnih.gov The substitution of phosphorus (P⁵⁺) with vanadium (V⁵⁺) can lead to the formation of YP₁₋ₓVₓO₄. This substitution can induce a shift in the diffraction peaks due to the larger ionic radius of V⁵⁺ compared to P⁵⁺. acs.org Furthermore, the co-substitution of both Bi³⁺ for Y³⁺ and V⁵⁺ for P⁵⁺ has been explored to create environmentally benign near-infrared reflective yellow pigments. acs.orgnih.gov

The introduction of alkali metal ions, such as Li⁺, has also been shown to have a beneficial effect. Co-doping with Li⁺ can significantly improve the luminescence intensity of Dy³⁺-doped YPO₄ nanoparticles by occupying interstitial sites within the lattice. nih.govuminho.ptcapes.gov.br

| Substitution Element | Site | Effect |

| Bismuth (Bi³⁺) | Y³⁺ | Enhances luminescence of co-dopants (e.g., Dy³⁺, Sm³⁺) |

| Vanadium (V⁵⁺) | P⁵⁺ | Modifies crystal lattice, can create colored pigments |

| Lithium (Li⁺) | Interstitial | Enhances luminescence intensity of co-dopants (e.g., Dy³⁺) |

Bismuth (Bi³⁺) Substitution and Its Structural Implications

Bismuth (Bi³⁺) ions can be incorporated into the yttrium phosphate lattice, substituting for yttrium (Y³⁺) ions. This substitution is facilitated by the fact that both ions are trivalent. In a typical synthesis, an aqueous solution of bismuth nitrate (B79036) is added along with yttrium nitrate during the precipitation process to achieve the desired doping level. acs.orgnih.gov

The primary structural implication of Bi³⁺ substitution is the introduction of lattice strain due to the difference in ionic radii between Bi³⁺ and Y³⁺. The larger size of the Bi³⁺ ion compared to the Y³⁺ ion leads to distortions in the crystal lattice. This substitution has been explored to modify the optical properties of the material, including enhancing emission intensity when co-doped with other rare-earth ions like Dy³⁺ or Sm³⁺. acs.orgnih.gov Spectroscopic studies on Bi³⁺-doped yttrium phosphate have identified different luminescent behaviors depending on the concentration of bismuth, which can be attributed to the presence of isolated Bi³⁺ ions or Bi³⁺ pairs within the host lattice. researchgate.net

Vanadium (V⁵⁺) Substitution in Phosphate Sites

Vanadium in its pentavalent state (V⁵⁺) can be introduced into the yttrium phosphate structure to substitute for phosphorus (P⁵⁺) ions in the tetrahedral phosphate (PO₄³⁻) groups, forming vanadate (B1173111) (VO₄³⁻) groups. acs.orgnih.gov This is typically achieved by adding a vanadium precursor, such as ammonium (B1175870) metavanadate, to the reaction mixture. acs.orgnih.gov The incorporation of V⁵⁺ is a known strategy for inducing a yellow hue in otherwise white materials, attributed to a charge transfer transition from the 2p orbital of oxygen to the 3d orbital of vanadium. acs.orgnih.gov

Impact of Doping and Substitution on Crystal Structure and Lattice Dynamics

Lattice Strain, Unit Cell Distortions, and Diffraction Peak Shifts

The substitution of host ions (Y³⁺ or P⁵⁺) with dopant ions (Bi³⁺ or V⁵⁺) invariably introduces lattice strain, primarily due to the mismatch in their ionic radii. acs.orgmdpi.com This strain manifests as distortions in the unit cell and can be directly observed through techniques like Powder X-ray Diffraction (PXRD). acs.orgnih.gov

A key indicator of lattice modification is the shifting of diffraction peaks. For instance, when the larger V⁵⁺ ion (ionic radius ~0.36 Å) replaces the smaller P⁵⁺ ion (ionic radius ~0.17 Å), the diffraction peaks in the PXRD pattern shift towards lower theta angles. acs.orgnih.gov This shift indicates an expansion of the lattice planes to accommodate the larger ion. acs.orgnih.gov Similarly, the substitution of Y³⁺ by a larger ion can cause peak shifts to lower angles. rsc.org Conversely, substitution with a smaller ion would be expected to shift peaks to higher angles, indicating lattice contraction. metu.edu.tr These changes in the lattice parameters and the presence of strain can affect the material's properties, including its crystallinity and luminescent efficiency. spiedigitallibrary.org

Table 1: Ionic Radii of Host and Substituent Ions This table presents the ionic radii for the relevant ions, illustrating the size differences that lead to lattice strain upon substitution. The coordination number (CN) is specified as the ionic radius is dependent on it.

| Ion | Ionic Radius (Å) | Coordination Number (CN) | Role in YPO₄ Lattice |

| Y³⁺ | 0.90 | 6 | Host Cation |

| Bi³⁺ | 1.03 | 6 | Substituent for Y³⁺ |

| P⁵⁺ | 0.17 | 4 | Host in Anionic Group |

| V⁵⁺ | 0.36 | 4 | Substituent for P⁵⁺ |

Data sourced from multiple studies for comparative purposes. acs.orgnih.govmdpi.com

Formation of Secondary Phases Due to Ionic Radii Mismatch

There is a solubility limit to how much of a dopant or substituent can be incorporated into a host lattice. When this limit is exceeded, the crystal structure can no longer accommodate the strain, leading to the formation of secondary phases. acs.orgmdpi.com Research on doped yttrium phosphate has shown that at higher substitution concentrations of bismuth and vanadium, distinct secondary phases can be detected. acs.orgnih.gov

For example, in the YP₁₋ₓVₓO₄ system, further addition of V⁵⁺ beyond a certain threshold (e.g., x = 0.4) results in the formation of a secondary V₂O₅ phase. acs.orgnih.gov Likewise, in Y₁₋ᵧBiᵧPO₄, higher concentrations of bismuth (e.g., y > 0.2) can lead to the formation of mixed phases of YPO₄ and BiPO₄. acs.org The formation of these additional phases is a direct consequence of the significant ionic radii mismatch, which makes the homogeneous single-phase crystal energetically unfavorable at high dopant levels. acs.orgnih.gov

Spectroscopic Analysis of Doped Systems for Luminescence Mechanisms and Quantum Efficiency

Spectroscopic analysis is crucial for understanding how doping affects the luminescent properties of yttrium phosphate. YPO₄ is considered an excellent host for luminescent materials because it allows for high quantum efficiency. acs.org The luminescence mechanism in doped phosphors involves the absorption of excitation energy by the host lattice or the dopant, followed by energy transfer to a luminescent center, which then emits light. spiedigitallibrary.org

In Bi³⁺-doped systems, the luminescence can be complex. Studies have shown that at different concentrations, bismuth can exist as isolated ions or as pairs (dimers). researchgate.net These different species can have distinct emission bands. For example, a high-energy emission may be attributed to the ³P₁ → ¹S₀ transition of isolated Bi³⁺ ions, while a lower-energy emission may be associated with charge transfer within Bi³⁺ pairs. researchgate.net

The quantum efficiency (QE), which measures the ratio of emitted photons to absorbed photons, is a key metric for phosphor performance. The QE can be very high in optimized rare-earth doped YPO₄ systems, with values of 60% for Eu³⁺ doping and 80% for Tb³⁺ doping reported in some studies. For a newly developed Bi³⁺-doped phosphor, a high internal quantum efficiency (IQE) of 95.3% has been reported, highlighting the potential of Bi³⁺ as an efficient activator. rsc.org The crystallinity of the host lattice plays a significant role; higher crystallinity generally reduces the number of quenching sites and enhances energy transfer, thereby increasing luminescent efficiency. spiedigitallibrary.org

Thermal Behavior and Stability of Yttrium Iii Phosphate Hydrate

Dehydration Processes and Temperature-Dependent Phase Transformations

The dehydration of yttrium(III) phosphate (B84403) hydrate (B1144303) typically occurs in multiple steps, which can be identified through thermal analysis techniques. The process begins with the removal of surface-adsorbed water at relatively low temperatures, followed by the release of water molecules that are more strongly bound within the crystal lattice.

For instance, a study on hexagonal YPO₄·0.8H₂O showed a two-step weight loss process. inoe.ro The initial loss below 136°C was attributed to the release of adsorbed surface water. inoe.ro A subsequent and more significant weight loss occurred in the temperature range of 140°C to 220°C, corresponding to the dehydration of the hexagonal phase. inoe.ro This dehydration is an endothermic process, meaning it requires an input of energy. inoe.ro

Another investigation involving YPO₄ identified two main stages of weight loss upon heating to 1200°C. acs.org An initial weight loss of approximately 8.7% was observed between 100°C and 400°C. acs.org A further weight loss of about 2.8% occurred as the temperature increased to 800°C, after which the material became stable due to the complete loss of lattice water. acs.org The hydrated nature of yttrium phosphate, often in the form of YPO₄·2H₂O, is confirmed through these dehydration studies. nii.ac.jp

The dehydration process is often accompanied by phase transformations. For example, hydrated phases like rhabdophane (B76276) can transform into a monazite (B576339) structure at higher temperatures following dehydration. researchgate.net The specific temperatures for these transformations can be influenced by factors such as the presence of other elements. researchgate.net

Thermal Decomposition Pathways and Final Product Formation (e.g., Y₂O₃, Y₂O₂CO₃)

Following dehydration, further heating of yttrium phosphate can lead to decomposition, although yttrium phosphate itself is generally thermally stable. acs.org In some synthesis routes, intermediate products may be present which decompose at higher temperatures. For example, if yttrium nitrate (B79036) is used as a precursor, its thermal decomposition proceeds through the formation of an intermediate basic salt, YONO₃, before finally converting to yttrium oxide (Y₂O₃) at around 600°C. wikipedia.org

When yttrium phosphate is part of a more complex system, such as microspheres prepared with a polyvinyl alcohol (PVA) binder, heating to 1100°C can lead to the formation of various crystalline phases, including YPO₄, Y₂O₃, yttrium polyphosphate (Y(PO₃)₃), and yttrium tetraphosphate (B8577671) (Y₂P₄O₁₃). nii.ac.jp The decomposition of the organic binder can influence the final products. nii.ac.jp In some cases, thermal decomposition can lead to the release of irritating gases and vapors. thermofisher.comaksci.com

Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) Studies

Thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are powerful techniques used to study the thermal behavior of materials. worldoftest.comxrfscientific.com TGA measures changes in mass as a function of temperature, DTA measures the temperature difference between a sample and a reference, and DSC measures the heat flow into or out of a sample. worldoftest.com

Simultaneous TGA/DTA or TGA/DSC analysis provides comprehensive information about the thermal events occurring in yttrium(III) phosphate hydrate. netzsch.com TGA curves for yttrium phosphate typically show distinct weight loss steps corresponding to dehydration. For pure yttrium phosphate, a three-stage decomposition has been observed, with the final product stabilizing after 706°C. researchgate.net In contrast, dysprosium-doped yttrium phosphate showed a two-stage decomposition, stabilizing at a lower temperature of 519°C. researchgate.net

A TGA/DTA study on YPO₄ revealed a total weight loss of 11.5% up to 1200°C. acs.org The initial 8.7% weight loss between 100°C and 400°C was followed by a 2.8% loss up to 800°C, after which the mass remained stable. acs.org DSC analysis of hexagonal YPO₄·0.8H₂O showed an endothermic peak between 140°C and 220°C, confirming the energy required for dehydration. inoe.ro The total weight loss of 7.20% in this study corresponded to approximately 0.8 moles of water in the hydrated compound. inoe.ro

The following table summarizes findings from TGA studies on this compound and related compounds:

| Sample | Temperature Range (°C) | Weight Loss (%) | Associated Process |

| Hexagonal YPO₄·0.8H₂O | < 136 | - | Release of adsorbed water |

| Hexagonal YPO₄·0.8H₂O | 140 - 220 | 7.20 | Dehydration of hexagonal phase |

| YPO₄ | 100 - 400 | 8.7 | Initial dehydration |

| YPO₄ | 400 - 800 | 2.8 | Further dehydration |

| Pure YPO₄ | Room Temp - 706 | - | Three-stage decomposition |

| Dysprosium-doped YPO₄ | Room Temp - 519 | - | Two-stage decomposition |

Influence of Doping Concentration and Crystalline Phase on Thermal Stability

The introduction of dopants into the yttrium phosphate lattice can significantly influence its thermal stability. For instance, doping yttrium phosphate with dysprosium has been shown to increase its thermal stability compared to the pure compound. researchgate.netresearchgate.net TGA and DTA curves indicated that while pure YPO₄ is thermally unstable with increasing temperature, the dysprosium-doped version is more stable. researchgate.netresearchgate.net

In the context of phosphate-based glasses, the addition of yttrium oxide (Y₂O₃) has been observed to decrease the thermal stability. mdpi.com This is evidenced by a decreasing trend in the temperature difference (ΔT) between the glass transition temperature (Tg) and the crystallization peak temperature (Tp1) with increasing Y₂O₃ content. mdpi.com

Surface gradient doping with yttrium in other oxide materials, such as high-nickel layered oxides for lithium-ion batteries, has been shown to improve structural and thermal stability. acs.org This improvement is attributed to the strong yttrium-oxygen bonds that create a more stable surface layer. acs.org The crystalline phase of the material also plays a role in its thermal behavior. For example, the transformation from a rhabdophane to a monazite structure upon heating is a key aspect of the thermal behavior of some rare-earth phosphates. researchgate.net

The following table highlights the effect of doping on the thermal stability of yttrium-containing materials:

| Material System | Dopant | Effect on Thermal Stability |

| Yttrium Phosphate | Dysprosium | Increased stability |

| Phosphate-based glass | Yttrium Oxide | Decreased stability |

| High-Ni Layered Oxide | Yttrium | Improved stability |

Crystallization Kinetics of Yttrium(III) Phosphate Phases within Glass Matrices

The study of crystallization kinetics provides insights into the mechanisms and energy barriers associated with the transformation of an amorphous glass into a crystalline solid. For yttrium-doped phosphate-based glasses, this has been investigated using non-isothermal DSC techniques at various heating rates. worktribe.comresearchgate.net

In a study of the 45P₂O₅–(30 − x)Na₂O–25CaO–xY₂O₃ glass system, the activation energy for the glass transition (Eg) was found to decrease with increasing yttrium oxide content. worktribe.comresearchgate.net Similarly, the activation energies for the onset of crystallization (Ex) and the crystallization peak (Ec) also decreased with the incorporation of Y₂O₃. worktribe.comresearchgate.net This suggests that yttrium oxide facilitates the crystallization process in these glasses. mdpi.com The Avrami index (n), a parameter that provides information about the dimensionality of crystal growth, suggested a one-dimensional, needle-like crystal growth mechanism in these glasses. worktribe.comresearchgate.net

The crystallization mechanism itself can also be influenced by factors such as the duration of heat treatment. For example, in a phosphate glass matrix, an increase in crystallization time from 2 to 10 hours led to a transformation from surface crystallization to volume crystallization. mdpi.com The addition of yttrium can also impact the crystalline phases that are formed. mdpi.com

The table below presents key kinetic parameters for the crystallization of yttrium-doped phosphate glasses:

| Parameter | Y₂O₃ Content (mol%) | Value (kJ/mol) | Method |

| Glass Transition Activation Energy (Eg) | 0 to 5 | Decreased from 192 to 118 | Moynihan |

| Glass Transition Activation Energy (Eg) | 0 to 5 | Decreased from 183 to 113 | Kissinger |

| Onset Crystallization Activation Energy (Ex) | 0 to 5 | ~71 kJ/mol decrease | Ozawa and Augis |

| Crystallization Peak Activation Energy (Ec) | 0 to 5 | ~26 kJ/mol decrease | Kissinger |

Nanostructure and Morphology Research of Yttrium Iii Phosphate Hydrate

Synthesis of Yttrium(III) Phosphate (B84403) Hydrate (B1144303) Nanoparticles, Nanowires, and Nanocrystals

The synthesis of yttrium(III) phosphate hydrate nanostructures is predominantly achieved through wet-chemical methods, which offer excellent control over the size, shape, and crystallinity of the final product. The most common techniques include hydrothermal synthesis, microwave-assisted hydrothermal synthesis, and precipitation methods.

Hydrothermal Synthesis: This is a widely employed method for producing crystalline this compound nanostructures. By reacting yttrium salts (e.g., yttrium nitrate) with a phosphate source (e.g., diammonium hydrogen phosphate) in an aqueous solution under elevated temperature and pressure within an autoclave, researchers can induce the crystallization of various morphologies. researchgate.netresearchgate.net For instance, the pH of the reaction solution has been shown to be a critical parameter. A pH-mediated hydrothermal route can lead to the evolution of morphologies from spheres to nanoflakes and finally to nanorods as the pH is increased from 1 to 9. thescipub.com A phase transformation from a tetragonal to a hexagonal crystal structure can also be induced at a pH of 5. thescipub.com

Microwave-Assisted Hydrothermal Synthesis: This method is a rapid and energy-efficient alternative to conventional hydrothermal synthesis. researchgate.net By utilizing microwave irradiation to heat the reaction mixture, the synthesis time can be significantly reduced from hours to minutes. This technique has been successfully used to produce pure crystalline nanopowders of yttrium orthophosphate hydrate with a rhabdophane-type structure. researchgate.net The process involves the microwave-hydrothermal treatment of freshly precipitated gels, yielding well-defined nanoparticles. researchgate.net

Precipitation Method: This is a straightforward and scalable method for synthesizing this compound precursors, which can then be subjected to further treatments like hydrothermal processing or calcination. acs.org The process typically involves mixing aqueous solutions of an yttrium salt and a phosphate source, often with the pH adjusted to control the precipitation process. acs.org For example, yttrium phosphate can be synthesized by dissolving yttrium oxide in nitric acid and then adding di-ammonium hydrogen phosphate, with the pH adjusted to 4. acs.org The resulting precipitate is then washed, dried, and can be calcined at various temperatures to obtain the desired crystalline phase. acs.org This method has been used to prepare a range of substituted yttrium phosphate materials. acs.org

The choice of synthesis method and the precise control of reaction parameters such as temperature, pH, reaction time, and the presence of surfactants or capping agents are crucial in determining the final nanostructure of the this compound.

| Synthesis Method | Precursors | Key Parameters | Resulting Nanostructure | Reference |

| Hydrothermal | Yttrium Nitrate (B79036), Diammonium Hydrogen Phosphate | pH (1 to 9) | Spheres, Nanoflakes, Nanorods | thescipub.com |

| Microwave-Assisted Hydrothermal | Yttrium Nitrate, Erbium Nitrate, Potassium Dihydrogen Phosphate | Temperature (200 °C), Time (2 h) | Nanoparticles (rhabdophane-type) | researchgate.net |

| Precipitation followed by Calcination | Yttrium Oxide, Nitric Acid, Di-ammonium Hydrogen Phosphate | pH (4), Calcination Temperature (300-900 °C) | Aggregated Nanoparticles | acs.org |

| Solution Precipitation | Europium-doped Yttrium precursors | Heat treatment | Nanowires | researchgate.net |

Morphological Characterization using Electron Microscopy (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for the direct visualization and characterization of the morphology of this compound nanostructures. numberanalytics.com These techniques provide high-resolution images that reveal the shape, size, and surface features of the synthesized nanoparticles, nanowires, and nanocrystals.

TEM Analysis: TEM provides higher resolution images, allowing for the detailed examination of individual nanostructures. TEM analysis of yttrium phosphate hydrate has revealed a variety of morphologies, including:

Nanoparticles: TEM images have shown the formation of spherical nanoparticles. researchgate.net In other studies, nanoparticles with a rod shape (average size of 38 nm in length and 12 nm in thickness) and a "rice scar" shape (average size of 24 nm in length and 14 nm in thickness) have been observed. researchgate.net

Nanoflakes: As a result of pH-controlled hydrothermal synthesis, nanoflakes with an average size of 3 µm and a thickness of 30 nm have been produced. thescipub.com

Nanocrystals: TEM analysis has been used to confirm the crystalline nature of the synthesized materials, showing well-defined lattice fringes. For instance, studies on Eu-doped YPO4 nanoparticles have shown agglomerated particles with an approximate size of 70 nm. acs.org

The combination of SEM and TEM provides a comprehensive understanding of the morphology of this compound nanostructures, from the microscale aggregation to the nanoscale features of individual particles.

| Nanostructure | Microscopy Technique | Observed Morphology | Reference |

| Nanoparticles | SEM, TEM | Aggregated spherical and rectangular shapes, individual rod-shaped and "rice scar" shaped particles. | acs.orgresearchgate.netresearchgate.netacs.org |

| Nanowires | SEM | One-dimensional wire-like structures. | researchgate.net |

| Nanoflakes | TEM | Flake-like structures with micrometer-scale lateral dimensions and nanometer-scale thickness. | thescipub.com |

Particle Size and Shape Distribution Analysis (e.g., Small-Angle X-ray Scattering - SAXS)

Small-Angle X-ray Scattering (SAXS) is a powerful non-destructive technique used to determine the average size, shape, and size distribution of nanoparticles in the range of a few nanometers to approximately 300 nm. ptb.de Unlike microscopy techniques that provide local information from a small sample area, SAXS provides statistically averaged information from a large ensemble of particles. xenocs.com

In the study of this compound, SAXS has been employed to characterize the particle size distribution of nanopowders. For instance, a study on erbium-doped yttrium orthophosphate hydrate (rhabdophane-type structure) synthesized by a microwave-hydrothermal method utilized SAXS to analyze the particle dimensions. researchgate.net The SAXS data revealed that the size distribution for these nanoparticles was close to a log-normal distribution, which often suggests significant contributions from growth and/or recrystallization processes during synthesis. researchgate.net The average particle size for the hexagonal hydrate phase was determined to be 30 ± 11 nm. researchgate.net

| Sample | Analysis Method | Average Particle Size | Size Distribution | Reference |

| Er-doped Yttrium Orthophosphate Hydrate (Hexagonal) | SAXS | 30 ± 11 nm | Lognormal | researchgate.net |

| Er-doped Yttrium Orthophosphate (Tetragonal) | SAXS | 37 ± 8 nm | Normal | researchgate.net |

Relationship between Nanostructure and Resultant Material Properties

The nanostructure and morphology of this compound have a profound impact on its material properties, particularly its luminescent characteristics. The size, shape, crystal phase, and surface characteristics of the nanostructures can all influence the efficiency and nature of the light emission.

Luminescence Properties: A significant body of research has focused on the relationship between the nanostructure of lanthanide-doped this compound and its photoluminescence.

Morphology and Crystal Phase: The morphology and crystal structure have been shown to be key factors. For instance, in Eu3+-doped yttrium phosphate, the luminescence intensities were found to be lower in the hydrated form (YPO4·0.8H2O) compared to the anhydrous form (YPO4). researchgate.net The morphology also plays a role, with bundle-like microstructures composed of nanorods exhibiting different luminescent properties than nanoparticles. researchgate.net In another study, hexagonal phase YPO4·0.8H2O nanoflakes exhibited the strongest upconversion luminescence intensity compared to spherical nanoparticles and nanorods of different phases and sizes. thescipub.com

Particle Size: The size of the nanoparticles can influence the luminescence due to surface effects. In smaller particles, the higher surface-to-volume ratio can lead to an increase in surface defects, which can act as quenching centers for luminescence. acs.org The presence of water and hydroxyl groups on the surface of the nanoparticles, particularly in hydrated forms, can also lead to non-radiative relaxation pathways, thus reducing the emission efficiency. researchgate.netcnr.it